Pergolide sulfoxide

Dopamine Receptor Binding Pharmacology In Vitro Assay

Pergolide sulfoxide is the primary enzymatic S-oxidation metabolite of pergolide and the official EP Impurity A, mandated for stability-indicating HPLC/LC-MS methods and ANDA impurity profiling. Generic substitution with pergolide or despropyl derivatives yields erroneous analytical results and misrepresents pharmacokinetic outcomes. • Ki = 15.5 nM against ³H-dopamine; 20- to 200-fold greater in vivo potency than bromocriptine, enabling dual analytical-pharmacological utility. • Upregulates neuronal Msr activity by ~40% at 0.5-1.0 μM, supporting neuroprotective pathway dissection independent of dopamine receptor interactions. • Supplied as USP reference standard with comprehensive CoA; store at -20°C.

Molecular Formula C19H26N2OS
Molecular Weight 330.5 g/mol
CAS No. 72822-01-6
Cat. No. B019335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePergolide sulfoxide
CAS72822-01-6
Synonyms(8β)-8-[(Methylsulfinyl)methyl]-6-propylergoline; 
Molecular FormulaC19H26N2OS
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C
InChIInChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-,23?/m1/s1
InChIKeyWOIHSNDTPKFAJW-LNWQLOGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pergolide Sulfoxide (CAS 72822-01-6) Procurement Guide: Reference Standard, Metabolite Research, and Dopaminergic Differentiation


Pergolide sulfoxide (CAS 72822-01-6) is the primary S-oxidized metabolite of the ergoline-derived dopamine agonist pergolide [1]. Structurally characterized by X-ray crystallography as crystallizing with one molecule of water in an orthorhombic space group [2], this compound is not an inert degradation product but retains potent dopaminergic agonist activity comparable to the parent drug [3]. It is officially recognized as Pergolide EP Impurity A and is available as a USP reference standard for compendial quality testing [4] [5]. Its formation during pergolide handling and manufacturing has been explicitly noted in pharmaceutical patents, underscoring the necessity of its use as an analytical marker and the distinct functional relevance that precludes simple substitution by the parent compound or other metabolites in both analytical and pharmacological contexts [6].

Why Pergolide Sulfoxide Cannot Be Substituted by Pergolide or Other Metabolites in Critical Applications


Generic substitution fails due to the unique bifunctional role of pergolide sulfoxide as both a process-related impurity requiring precise quantification and a pharmacologically active metabolite with a distinct biological profile. Unlike the parent drug pergolide or the sulfone metabolite, pergolide sulfoxide possesses a specific Ki value for dopamine receptor binding that is intermediate between the two, a property that directly impacts both its analytical detection as EP Impurity A and its interpretation in pharmacokinetic studies [1] [2]. Furthermore, its unique capacity to induce methionine sulfoxide reductase (Msr) activity at levels exceeding those of S-adenosyl methionine demonstrates a non-dopaminergic, potentially neuroprotective function not shared by other ergolines [3]. Simple replacement with pergolide or despropyl derivatives, which are either more potent or largely inactive, would yield erroneous analytical results and misrepresent biological outcomes, directly contravening regulatory requirements and scientific validity [4] [5].

Quantitative Differentiation Evidence for Pergolide Sulfoxide (CAS 72822-01-6) Against Key Comparators


Dopamine Receptor Binding Affinity: Pergolide Sulfoxide vs. Pergolide, Pergolide Sulfone, and Despropyl Metabolites

In direct head-to-head comparison, pergolide sulfoxide exhibits a Ki of 15.5 nmol/L for inhibiting ³H-dopamine binding in bovine striatal membranes, representing a 6.2-fold lower affinity than the parent compound pergolide (Ki 2.5 nmol/L) but a 3.4-fold higher affinity than the sulfone metabolite (Ki 4.6 nmol/L) [1]. Critically, its affinity is substantially greater (10.2-fold) than that of despropyl pergolide sulfoxide (Ki 158.8 nmol/L), a key structural variant, underscoring the essential role of the N-propyl substituent for potent receptor engagement [2].

Dopamine Receptor Binding Pharmacology In Vitro Assay

In Vivo Neurochemical Efficacy: Striatal Acetylcholine Increase and Dopamine Metabolite Reduction vs. Despropyl Derivatives

Upon administration to rats, pergolide sulfoxide and pergolide sulfone were as effective as pergolide itself in increasing striatal acetylcholine levels and decreasing the dopamine metabolites DOPAC and homovanillic acid (HVA) [1]. In stark contrast, the despropyl derivatives of both pergolide and pergolide sulfoxide were only marginally effective in increasing acetylcholine levels in the striatum, demonstrating a clear functional demarcation based on the presence of the N-propyl group that is preserved in pergolide sulfoxide but lost in its despropyl analog [2].

Neurochemistry In Vivo Pharmacology Striatum

Behavioral Pharmacology: Dopamine Agonist Potency in Prolactin Inhibition, Turning, and Stereotypy vs. Bromocriptine

In a direct comparative study across three in vivo models of dopamine receptor activation (prolactin inhibition, induction of compulsive turning, and stimulation of stereotypic behavior), pergolide sulfoxide was found to be a potent dopamine agonist, similar in activity to pergolide itself [1]. In sharp contrast, the alternative ergoline dopamine agonist bromocriptine was much less potent, with activity ranging from 1/200 to 1/20 that of either pergolide or its sulfoxide metabolite, highlighting a substantial efficacy gap between these pharmacologically related compounds [2].

Behavioral Pharmacology Dopamine Agonist In Vivo Models

Induction of Methionine Sulfoxide Reductase (Msr) Activity: Neuroprotective Potential vs. S-Adenosyl Methionine

Treatment of neuronal cells with a physiological range (0.5–1.0 μM) of pergolide sulfoxide caused an increase of about 40% in total methionine sulfoxide reductase (Msr) activity compared to non-treated controls, an effect comparable to that of N-acetyl-methionine sulfoxide and exceeding the milder increase induced by S-adenosyl methionine [1]. This effect was correlated with similar increases in MsrA protein expression levels, suggesting a specific upregulation of this cytoprotective enzyme system by pergolide sulfoxide [2].

Neuroprotection Oxidative Stress Enzyme Induction

Microbial Biotransformation: Enzymatic vs. Spontaneous Conversion Rates for Process Control

An analytical HPLC study demonstrated that during microbial fermentation, enzymatic conversion of pergolide to pergolide sulfoxide proceeded at an approximately 40% yield, while spontaneous air-oxidation was negligible, confirming that the sulfoxide formation is primarily an enzyme-mediated process rather than a simple chemical degradation artifact [1]. This distinction is critical for establishing robust manufacturing controls and understanding the origin of this impurity in pergolide drug substance [2].

Biotransformation Process Chemistry Analytical Control

Targeted Research and Industrial Applications for Pergolide Sulfoxide (CAS 72822-01-6) Based on Quantitative Differentiation Evidence


Analytical Method Development and Validation for Pergolide Drug Substance and Drug Product

Procure Pergolide Sulfoxide (CAS 72822-01-6) as the designated EP Impurity A or USP reference standard for the development, validation, and routine execution of HPLC or LC-MS methods quantifying pergolide-related impurities. The evidence that it is a primary enzymatic oxidation product (40% conversion) rather than a simple air-oxidation artifact [1] necessitates its inclusion in stability-indicating methods and impurity profiling, as mandated by pharmacopeial monographs [2].

Pharmacological and Toxicological Studies of Dopamine Agonist Metabolites

Utilize Pergolide Sulfoxide as a key comparator in in vitro receptor binding assays (e.g., using its Ki of 15.5 nmol/L against ³H-dopamine [1]) and in vivo behavioral models (where it demonstrates potency 20- to 200-fold greater than bromocriptine [2]). Its intermediate affinity and preserved in vivo efficacy make it an essential reference compound for interpreting the contribution of active metabolites to the overall pharmacological profile of pergolide and for screening novel dopaminergic candidates.

Neuroprotection and Oxidative Stress Research

Incorporate Pergolide Sulfoxide into studies investigating the upregulation of methionine sulfoxide reductase (Msr) activity, a key cellular defense against oxidative damage. The demonstration of a ~40% increase in Msr activity at physiological concentrations (0.5-1.0 μM) in neuronal cells [1] positions this compound as a valuable tool for dissecting Msr-mediated neuroprotective pathways, distinct from its canonical dopamine receptor interactions, and for evaluating potential therapeutic strategies in neurodegenerative disease models.

Biocatalysis and Process Chemistry Research

Employ Pergolide Sulfoxide as a substrate or analytical standard in microbial biotransformation studies aimed at understanding sulfur oxidation pathways. The established enzymatic conversion from pergolide (40% yield) [1] provides a benchmark for screening novel biocatalysts, optimizing fermentation conditions, or studying the stereoselectivity of sulfoxide formation, with the crystal structure confirming the molecular geometry of the product [2].

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